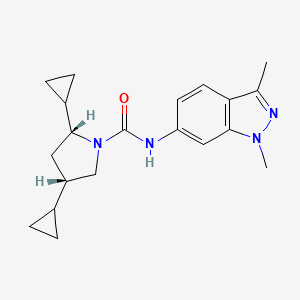
(2R,4S)-2,4-dicyclopropyl-N-(1,3-dimethylindazol-6-yl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-2,4-dicyclopropyl-N-(1,3-dimethylindazol-6-yl)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as JNJ-1661010 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of JNJ-1661010 involves the inhibition of the release of dopamine in the brain. This is achieved by blocking the activity of the sigma-1 receptor, which is involved in the regulation of dopamine release. JNJ-1661010 has also been shown to have an inhibitory effect on the release of other neurotransmitters such as norepinephrine and serotonin.
Biochemical and Physiological Effects:
JNJ-1661010 has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of dopamine, norepinephrine, and serotonin in the brain. This makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and depression. JNJ-1661010 has also been shown to have an analgesic effect, making it a potential candidate for the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
JNJ-1661010 has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, making it a potent inhibitor of dopamine release. It is also highly selective, with minimal off-target effects. However, JNJ-1661010 has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise for its synthesis. It is also relatively expensive, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for further research on JNJ-1661010. One area of research is the development of more efficient synthesis methods for JNJ-1661010. This would make it more accessible for research purposes. Another area of research is the investigation of the potential applications of JNJ-1661010 in the treatment of other neurological disorders such as Alzheimer's disease and Huntington's disease. Finally, further research is needed to better understand the mechanism of action of JNJ-1661010 and its potential side effects.
Synthesemethoden
The synthesis of JNJ-1661010 involves the use of several chemical reactions. The first step involves the reaction of 1,3-dimethylindazole-6-carboxylic acid with thionyl chloride to form 1,3-dimethylindazole-6-carbonyl chloride. This intermediate is then reacted with 2,4-dicyclopropylpyrrolidine-1-carboxamide to form the desired product, JNJ-1661010. The synthesis of JNJ-1661010 is a complex process that requires expertise and specialized equipment.
Wissenschaftliche Forschungsanwendungen
JNJ-1661010 has been extensively studied for its potential applications in various areas of scientific research. One of its key applications is in the field of neuroscience, where it has been shown to have an inhibitory effect on the release of dopamine in the brain. This makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
(2R,4S)-2,4-dicyclopropyl-N-(1,3-dimethylindazol-6-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-12-17-8-7-16(10-19(17)23(2)22-12)21-20(25)24-11-15(13-3-4-13)9-18(24)14-5-6-14/h7-8,10,13-15,18H,3-6,9,11H2,1-2H3,(H,21,25)/t15-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQJUDCPVVGOLA-CRAIPNDOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)NC(=O)N3CC(CC3C4CC4)C5CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C2=C1C=CC(=C2)NC(=O)N3C[C@@H](C[C@@H]3C4CC4)C5CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,4S)-1-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-N,N-dimethyl-4-(triazol-1-yl)pyrrolidin-3-amine](/img/structure/B7346069.png)
![1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea](/img/structure/B7346073.png)
![(3S,4R)-N,N-dimethyl-1-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)methyl]-4-(triazol-1-yl)pyrrolidin-3-amine](/img/structure/B7346080.png)
![1-[(3R,4R)-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-3-(2-methoxypyridin-4-yl)urea](/img/structure/B7346094.png)
![(3aS,6aR)-N-[3-[ethyl(methyl)carbamoyl]phenyl]-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B7346104.png)

![2-[(3aS,7aS)-5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B7346119.png)

![4-[[(3aS,7aS)-5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl]methyl]-N-cyclopropylbenzenesulfonamide](/img/structure/B7346127.png)
![(3aS,6aR)-N-[1-(2,4-difluorophenyl)-5-methylpyrazol-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7346142.png)
![(1R,2R)-N-[1-[2-(benzylamino)-2-oxoethyl]-1,2,4-triazol-3-yl]-2-methoxycyclopropane-1-carboxamide](/img/structure/B7346146.png)


![(6S)-N-(3-ethyl-1,2,4-oxadiazol-5-yl)-2,8,11-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene-8-carboxamide](/img/structure/B7346173.png)